

# Application Note: In Vitro Characterization & Assay Protocols for 3-(2-Aminophenoxy)propanamide

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## Compound of Interest

Compound Name:	3-(2-Aminophenoxy)propanamide
CAS No.:	1094235-02-5
Cat. No.:	B1519161

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## Introduction & Compound Significance

**3-(2-Aminophenoxy)propanamide** (CAS: 1094235-02-5) is a bifunctional aromatic ether scaffold characterized by a primary aniline moiety and a terminal primary amide.<sup>[1]</sup> In medicinal chemistry, this structure represents a "privileged fragment" capable of engaging targets via hydrogen bonding (amide) and pi-stacking (aromatic ring), while offering a distinct vector for elaboration (aniline amine).<sup>[1]</sup>

## Key Applications

- **Fragment-Based Drug Discovery (FBDD):** Used as a low-molecular-weight probe (MW 180. <sup>[1]</sup>21) to identify binding pockets in kinases, hydrolases, and HDACs.<sup>[1]</sup>
- **PROTAC Linker Chemistry:** The propanamide chain provides a stable, hydrophilic spacer, while the aniline serves as a conjugation handle for E3 ligase ligands.<sup>[1]</sup>

- Fluorescent Probe Synthesis: Precursor for photo-induced electron transfer (PeT) sensors where the aniline nitrogen modulates fluorescence based on pH or metal binding.[1]

## Physicochemical Profile

Property	Value	Relevance
Molecular Weight	180.21 g/mol	Ideal for Fragment Screening (<300 Da)
cLogP	-0.6 (Predicted)	High Aqueous Solubility
pKa (Aniline)	-4.2	Weakly basic; uncharged at physiological pH
H-Bond Donors	3 (NH <sub>2</sub> , NH)	Critical for target engagement
H-Bond Acceptors	3 (O, N, O)	Critical for target engagement

## Pre-Assay Preparation & Stability (Protocol A)

Objective: Establish compound integrity and solubility limits before biological testing.[1]

### Materials

- Compound: **3-(2-Aminophenoxy)propanamide** (>98% purity).[1]
- Solvent: DMSO (anhydrous), PBS (pH 7.4).
- Instrument: HPLC-UV/Vis (Agilent 1200 or equivalent).

### Protocol Steps

- Stock Preparation: Dissolve 1.80 mg of compound in 1.0 mL DMSO to create a 10 mM Stock Solution. Vortex for 30 seconds.[1]
  - Expert Insight: The primary amide can be susceptible to hydrolysis under extreme pH; always store stocks in anhydrous DMSO at -20°C.[1]
- Aqueous Solubility Check: Dilute stock 1:100 into PBS (Final: 100 μM). Incubate for 2 hours at RT.

- Pass Criteria: No visible precipitation; HPLC peak area >95% of theoretical.[1]
- Oxidative Stability: The aniline group is sensitive to oxidation.[1] If the solution turns brown/yellow, prepare fresh.[1]

## Fragment Binding Assay: Surface Plasmon Resonance (SPR) (Protocol B)

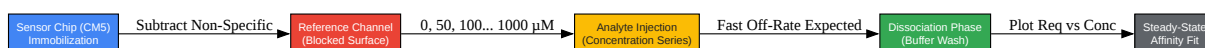
Objective: To detect low-affinity binding of the fragment to a target protein (e.g., a kinase or protease).[1]

### Rationale

As a fragment, **3-(2-Aminophenoxy)propanamide** likely has a

in the mM to high  $\mu\text{M}$  range.[1] Direct binding assays like SPR are superior to enzymatic inhibition assays for detecting these weak interactions.[1]

### Workflow Diagram



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Figure 1: SPR Fragment Screening Workflow. Fast on/off rates are typical for this scaffold.[1]

### Detailed Protocol

- Immobilization: Immobilize the target protein (e.g., p38 MAPK or Carbonic Anhydrase) on a CM5 sensor chip to ~3000 RU using standard amine coupling.[1]
  - Critical Step: Ensure the target is stable in 2% DMSO, as high fragment concentrations require DMSO cosolvent.[1]
- Buffer Preparation: Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO.[1]

- Note: The DMSO concentration in the analyte samples must exactly match the running buffer to avoid "bulk refractive index" jumps.[1]
- Sample Injection: Prepare a 2-fold dilution series of **3-(2-Aminophenoxy)propanamide** ranging from 1 mM down to 31.25  $\mu$ M.
- Cycle Parameters:
  - Contact Time: 30 seconds (fast association).
  - Dissociation Time: 30 seconds (fast dissociation expected).
  - Flow Rate: 30  $\mu$ L/min.[1]
- Data Analysis: Use "Solvent Correction" algorithms. Fit data to a Steady-State Affinity model (1:1 binding) to calculate  
.[1]
  - Self-Validation: If the binding curve does not saturate at 1 mM, report as " mM" rather than forcing a fit.

## Chemical Reactivity Assay: Amide Coupling Efficiency (Protocol C)

Objective: Validate the "aniline handle" for library synthesis or probe development.

### Rationale

To use this molecule as a building block, the aniline nitrogen must be nucleophilic enough to react with activated esters.[1] This assay quantifies that reactivity.[1]

### Protocol

- Reaction Mix:
  - Substrate: **3-(2-Aminophenoxy)propanamide** (1 eq, 0.1 mmol).[1]

- Electrophile: Acetyl Chloride (1.1 eq) or NHS-Biotin (for probe synthesis).[1]
- Base: Triethylamine (2 eq).[1]
- Solvent: DCM (Dichloromethane).[1]
- Monitoring: Stir at RT. Take aliquots at 5, 15, 30, and 60 minutes.
- Quench: Add 10% NaHCO<sub>3</sub>.
- Analysis: Analyze organic phase by LC-MS.
  - Success Metric: >90% conversion to the acylated product (MW 180 + 42 = 222 Da) within 30 minutes indicates the aniline is sterically accessible and chemically competent.[1]

## Cellular Cytotoxicity Assay: MTT (Protocol D)

Objective: Determine the safety window of the scaffold before using it in live-cell probe applications.[1]

### Rationale

Phenoxy-amides can sometimes exhibit off-target toxicity.[1] This assay ensures the scaffold itself is non-toxic up to relevant concentrations.[1]

### Experimental Design

Parameter	Specification
Cell Lines	HEK293 (Kidney), HepG2 (Liver)
Seeding Density	10,000 cells/well (96-well plate)
Compound Range	0.1 μM – 100 μM (8-point dose response)
Exposure Time	24 Hours
Readout	Absorbance at 570 nm (Formazan production)

### Protocol Steps

- Seeding: Plate cells in DMEM + 10% FBS.[1] Incubate overnight at 37°C/5% CO<sub>2</sub>.
- Treatment: Remove media. Add 100 µL fresh media containing the compound dilution series. Include a Vehicle Control (0.5% DMSO) and a Positive Control (10 µM Doxorubicin).[1]
- Incubation: Incubate for 24 hours.
- Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours.
- Solubilization: Add 100 µL Detergent Reagent (SDS-HCl).[1] Incubate overnight in dark.
- Measurement: Read OD570.
- Calculation:

[1]

## References

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## Sources

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